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Compound of Interest

Compound Name: 7-Tridecanol

Cat. No.: B1208236 Get Quote

A comprehensive spectroscopic comparison of 7-Tridecanol with its structural analogs, 1-

Tridecanol and 7-Tridecanone, provides valuable insights for researchers and drug

development professionals. This guide offers a detailed analysis of their Infrared (IR), Nuclear

Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental

protocols and visual diagrams to facilitate understanding.

Spectroscopic Data Summary
The key spectroscopic features of 7-Tridecanol, 1-Tridecanol, and 7-Tridecanone are

summarized in the tables below. These values are compiled from various spectral databases

and literature sources.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Functional Group
Key Absorptions
(cm⁻¹)

Source

7-Tridecanol Secondary Alcohol

~3330 (O-H stretch,

broad), ~2925, 2855

(C-H stretch), ~1110

(C-O stretch)

NIST Gas Phase IR

Spectrum

1-Tridecanol Primary Alcohol

~3330 (O-H stretch,

broad), ~2920, 2850

(C-H stretch), ~1060

(C-O stretch)

SpectraBase

7-Tridecanone Ketone

~2930, 2860 (C-H

stretch), ~1715 (C=O

stretch, strong)

NIST Gas Phase IR

Spectrum

Table 2: ¹H NMR Spectroscopy Data (Typical Shifts in CDCl₃)
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Compound
Proton
Environment

Chemical Shift (δ,
ppm)

Multiplicity

7-Tridecanol -CH(OH)- ~3.6 Multiplet

-CH₂- (adjacent to

CHOH)
~1.5 Multiplet

-CH₂- (chain) ~1.2-1.4 Broad Multiplet

-CH₃ ~0.9 Triplet

1-Tridecanol -CH₂OH ~3.64 Triplet

-CH₂- (adjacent to

CH₂OH)
~1.57 Quintet

-CH₂- (chain) ~1.2-1.4 Broad Multiplet

-CH₃ ~0.88 Triplet

7-Tridecanone
-CH₂- (adjacent to

C=O)
~2.4 Triplet

-CH₂- (chain) ~1.2-1.6 Broad Multiplet

-CH₃ ~0.9 Triplet

Table 3: ¹³C NMR Spectroscopy Data (Typical Shifts in CDCl₃)
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Compound Carbon Environment Chemical Shift (δ, ppm)

7-Tridecanol -C(OH)- ~72

-C- (adjacent to COH) ~38

-C- (chain) ~23-32

-CH₃ ~14

1-Tridecanol -CH₂OH ~63.1

-CH₂- (adjacent to CH₂OH) ~32.8

-CH₂- (chain) ~22.7-31.9

-CH₃ ~14.1

7-Tridecanone C=O ~211

-CH₂- (adjacent to C=O) ~42

-CH₂- (chain) ~23-32

-CH₃ ~14

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

7-Tridecanol 200 (low abundance) 115, 101, 87, 73, 59, 45

1-Tridecanol 200 (low abundance) 182 [M-H₂O]⁺, 57, 43

7-Tridecanone 198 113, 99, 85, 71, 58, 43

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Infrared (IR) Spectroscopy: Infrared spectra are typically acquired using a Fourier Transform

Infrared (FTIR) spectrometer.
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Sample Preparation: For liquid samples like the tridecanols and tridecanone, a thin film can

be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. Solid samples can be analyzed as a KBr pellet or as a mull

in Nujol. Gas-phase spectra, as referenced from NIST, are obtained by introducing the

vaporized sample into a gas cell.

Data Acquisition: The sample is placed in the instrument's sample compartment, and a

spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum

of the empty sample holder (or pure solvent) is also recorded and subtracted from the

sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a high-field

NMR spectrometer.

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR and 20-

100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a single

pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is

usually performed to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled

with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated

from any impurities. The separated components then enter the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV for electron ionization), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.
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Visualization of Spectroscopic Comparison
Workflow
The logical workflow for comparing the spectroscopic data of these compounds is illustrated in

the following diagram.

Workflow for Spectroscopic Comparison of 7-Tridecanol and Analogs
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Caption: Spectroscopic analysis workflow for comparing 7-Tridecanol and its analogs.

To cite this document: BenchChem. [Spectroscopic comparison between 7-Tridecanol and
related compounds]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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